molecular formula C10H14N2O B030954 1-(2-Hydroxyphenyl)piperazine CAS No. 1011-17-2

1-(2-Hydroxyphenyl)piperazine

Cat. No. B030954
CAS RN: 1011-17-2
M. Wt: 178.23 g/mol
InChI Key: UORNTHBBLYBAJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05789412

Procedure details

2-Aminophenol (6 g; 54 mmol) is dissolved in 1-butanol (110 ml) in the presence of sodium carbonate (2.9 g; 27.5 mmol) and N-methylbis(2-chloroethyl)amine hydrochloride (11.1 g; 58 mmol). The suspension is heated at 123° C. for 3 days. The butanol is evaporated off under reduced pressure and compound 43A is purified by flash chromatography with the following mixtures of eluents: NH4 OH/acetone/CH2Cl2 (0.5/20/80) and then NH4 OH/methanol/CH2Cl2 (1/5/95).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].C(=O)([O-])[O-].[Na+].[Na+].Cl.C[N:17]([CH2:21][CH2:22]Cl)[CH2:18][CH2:19]Cl>C(O)CCC>[N:1]1([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[OH:8])[CH2:22][CH2:21][NH:17][CH2:18][CH2:19]1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
2.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
11.1 g
Type
reactant
Smiles
Cl.CN(CCCl)CCCl
Name
Quantity
110 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
123 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The butanol is evaporated off under reduced pressure and compound 43A
CUSTOM
Type
CUSTOM
Details
is purified by flash chromatography with the following mixtures of eluents

Outcomes

Product
Name
Type
Smiles
N1(CCNCC1)C1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.